

# What is the chemical structure of Rivulariapeptolide 988?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Rivulariapeptolides 988

Cat. No.: B14904022

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## An In-depth Technical Guide to Rivulariapeptolide 988

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to Rivulariapeptolide 988, a potent serine protease inhibitor identified from a marine cyanobacteria community.<sup>[1][2]</sup>

## Chemical Structure

Rivulariapeptolide 988 is a cyclic depsipeptide characterized by a complex macrocyclic structure. The planar structure of Rivulariapeptolide 988 has been elucidated through a combination of tandem mass spectrometry, chemical derivatization, and nuclear magnetic resonance (NMR) spectroscopy.<sup>[1][2][3]</sup> It is part of a larger family of related compounds known as rivulariapeptolides.<sup>[1][2]</sup>

The chemical structure of Rivulariapeptolide 988 is presented below:

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Caption: The chemical structure of Rivulariapeptolide 988.

## Quantitative Data

The key quantitative data for Rivulariapeptolide 988 are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>50</sub> H <sub>69</sub> N <sub>8</sub> O <sub>13</sub>	[3]
Exact Mass [M+H] <sup>+</sup>	989.4978	[3]
Compound Class	Cyclic Depsipeptide	[3]

## Experimental Protocols

The identification and characterization of Rivulariapeptolide 988 involved a multi-step process combining native metabolomics, bioactivity screening, and advanced analytical techniques.[1]

1. Native Metabolomics for Bioactivity Screening:

A scalable native metabolomics approach was employed to identify potential protease inhibitors from a crude extract of an environmental cyanobacteria community.[\[1\]](#)

- Methodology:
  - A crude extract is separated using  $\mu$ -flow Ultra-High-Performance Liquid Chromatography (UHPLC).
  - Post-chromatography, the pH is adjusted to native-like conditions with ammonium acetate via a make-up pump.
  - The protein of interest (in this case, chymotrypsin) is infused orthogonally.
  - The resulting protein-binder complexes are measured by mass spectrometry (MS).
  - A parallel metabolomics run (high-resolution UHPLC-MS/MS) is performed without protein infusion for compound annotation.[\[1\]](#)

## 2. Mass Spectrometry-Guided Isolation:

Based on the native metabolomics results, Rivulariapeptolide 988 was targeted for isolation.

- Methodology:
  - Subfractions of the crude extract were prepared.
  - Rivulariapeptolide 988 was isolated from a specific subfraction (1-2-7) using preparative High-Performance Liquid Chromatography (HPLC).[\[3\]](#)[\[4\]](#)
  - The isolation yielded 1.3 mg of the compound with a retention time of 12.6 minutes under the specified conditions.[\[3\]](#)[\[4\]](#)

## 3. Structure Elucidation:

The planar structure of the isolated compound was determined using a combination of advanced spectroscopic techniques.

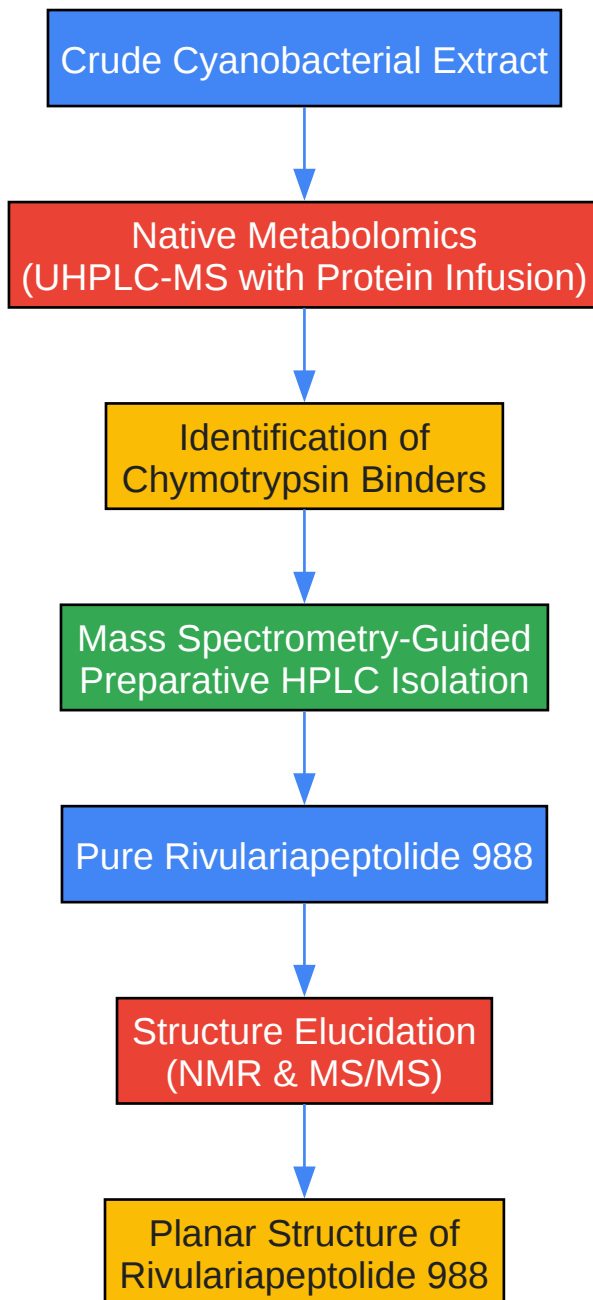
- Methodology:

- Tandem Mass Spectrometry (MS/MS): Provided information on the molecular formula and substructural features.[\[3\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments were conducted to unambiguously determine the planar structure and stereochemistry of the molecule.[\[1\]](#)[\[4\]](#)

## Visualization of Experimental Workflow

The following diagram illustrates the workflow for the identification and characterization of Rivulariapeptolide 988.

## Workflow for Rivulariapeptolide 988 Identification



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Caption: A flowchart outlining the key steps in the discovery and structural elucidation of Rivulariapeptolide 988.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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